1,1-Dimethylaceanthrylen-2(1H)-one
Description
1,1-Dimethylaceanthrylen-2(1H)-one is a polycyclic aromatic ketone characterized by a fused aceanthrylene backbone substituted with two methyl groups at the 1-position and a ketone group at the 2-position. Its structure combines steric hindrance from the dimethyl substituents with the electronic effects of the conjugated carbonyl group, making it a compound of interest in organic synthesis and materials science.
Properties
CAS No. |
139615-57-9 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1,1-dimethylaceanthrylen-2-one |
InChI |
InChI=1S/C18H14O/c1-18(2)16-13-8-4-3-6-11(13)10-12-7-5-9-14(15(12)16)17(18)19/h3-10H,1-2H3 |
InChI Key |
AERZJLUGSIJIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C3C(=CC4=CC=CC=C42)C=CC=C3C1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₈H₁₆O | 248.32 | Ketone, dimethyl substituents | High thermal stability, π-conjugation |
| Imidazo[1,5-a]quinoxalin-4(5H)-one | C₁₀H₇N₃O | 185.18 | Imidazole, ketone | Electrophilic reactivity [1] |
| MHY2251 | C₁₅H₁₂N₂O₃ | 268.27 | Dihydroquinazolinone, benzodioxole | SIRT1 inhibition [2] |
| 1,1-Diphenylethylene | C₁₄H₁₂ | 180.25 | Alkene, phenyl groups | Polymer stabilizer [4] |
Research Findings and Gaps
- Reactivity : The dimethyl groups in this compound likely reduce electrophilic aromatic substitution but enhance stability under thermal conditions, akin to 1,1-diphenylethylene [4].
- Biological Potential: While MHY2251 demonstrates SIRT1 inhibition, the aceanthrylenone framework’s larger surface area could improve binding affinity in drug design, though toxicity profiles are unexplored [2].
- Materials Science : The compound’s conjugated system suggests utility in organic semiconductors, but experimental data on its electronic properties are lacking.
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